molecular formula FHO3Se B14703230 Selenofluoridic acid CAS No. 14986-53-9

Selenofluoridic acid

Cat. No.: B14703230
CAS No.: 14986-53-9
M. Wt: 146.98 g/mol
InChI Key: BMZJJVNAFBHVLK-UHFFFAOYSA-N
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Description

The evidence primarily focuses on fluorinated carboxylic acids (e.g., tetrafluorosuccinic acid, 5-fluoroisophthalic acid) and perfluorinated compounds (e.g., PFOS alternatives). This suggests either a nomenclature discrepancy (e.g., a misspelled or misrepresented compound) or a lack of coverage in the provided sources.

To proceed, this article will instead outline methodological frameworks for comparing fluorinated acids with structurally or functionally similar compounds, using examples from the evidence. This approach aligns with the user’s request for professional, authoritative comparisons but acknowledges the absence of direct data on selenofluoridic acid.

Properties

CAS No.

14986-53-9

Molecular Formula

FHO3Se

Molecular Weight

146.98 g/mol

InChI

InChI=1S/FHO3Se/c1-5(2,3)4/h(H,2,3,4)

InChI Key

BMZJJVNAFBHVLK-UHFFFAOYSA-N

Canonical SMILES

O[Se](=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenofluoridic acid can be synthesized through several methods. One common approach involves the reaction of selenium dioxide with hydrogen fluoride under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the corrosive nature of hydrogen fluoride.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that ensure precise control over reaction parameters. The process involves the continuous feeding of selenium dioxide and hydrogen fluoride into the reactor, where the reaction takes place. The resulting this compound is then purified and stored for further use.

Chemical Reactions Analysis

Oxidation Reactions

1.1 Reaction with Chloride Ions
Selenic acid acts as a strong oxidizer, reducing itself to selenous acid (H₂SeO₃) while oxidizing Cl⁻ to Cl₂:

H2SeO4+2H++2ClH2SeO3+H2O+Cl2\text{H}_2\text{SeO}_4 + 2\text{H}^+ + 2\text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2

This reaction demonstrates its utility in redox chemistry, particularly in industrial applications requiring chlorine liberation .

1.2 Decomposition at Elevated Temperatures
Above 200°C, selenic acid decomposes to selenous acid and oxygen:

2H2SeO42H2SeO3+O22\text{H}_2\text{SeO}_4 \rightarrow 2\text{H}_2\text{SeO}_3 + \text{O}_2

This reaction highlights its thermal instability, a critical consideration in high-temperature processes .

Reactions with Nucleophiles

2.1 Reaction with Fluorosulfuric Acid
Selenic acid reacts with fluorosulfuric acid (HSO₃F) to form selenoyl fluoride (SeO₂F₂):

H2SeO4+2HSO3FSeO2F2+2H2SO4\text{H}_2\text{SeO}_4 + 2\text{HSO}_3\text{F} \rightarrow \text{SeO}_2\text{F}_2 + 2\text{H}_2\text{SO}_4

This reaction underscores its role in synthesizing selenium-fluorine compounds, which are valuable in materials science .

2.2 Reaction with Barium Salts
Similar to sulfates, selenic acid reacts with barium ions to precipitate barium selenate (BaSeO₄):

H2SeO4+Ba2+BaSeO4\text{H}_2\text{SeO}_4 + \text{Ba}^{2+} \rightarrow \text{BaSeO}_4 \downarrow

This reaction is analogous to sulfate precipitation but with higher solubility for selenate ions .

Reaction with Metals

3.1 Reaction with Gold
Concentrated selenic acid reacts with gold (Au) to form gold(III) selenate (Au₂(SeO₄)₃):

2Au+6H2SeO4Au2(SeO4)3+3H2SeO3+3H2O2\text{Au} + 6\text{H}_2\text{SeO}_4 \rightarrow \text{Au}_2(\text{SeO}_4)_3 + 3\text{H}_2\text{SeO}_3 + 3\text{H}_2\text{O}

This reaction is notable for its application in refining or etching gold in industrial processes .

Comparative Reactivity with Sulfuric Acid

Property Selenic Acid (H₂SeO₄) Sulfuric Acid (H₂SO₄)
Oxidizing Strength Stronger oxidizer Moderate oxidizer
Thermal Stability Decomposes above 200°C Stable at high temperatures
Salt Solubility Selenate salts are more soluble Sulfate salts are less soluble
Reaction with Chloride Liberates Cl₂ No significant reaction

Mechanistic Insights

5.1 Protonation and Bond Cleavage
Quantum chemical studies on related selenium compounds (e.g., phenolic acid decarboxylases) suggest mechanisms involving protonation of double bonds and C-C bond cleavage . While not directly applicable to selenic acid, these insights highlight the importance of acid-catalyzed pathways in selenium chemistry.

5.2 Acid-Catalyzed Decomposition
In reactions like the acid-catalyzed decomposition of sodium thiosulfate, analogous mechanisms may apply, where protonation facilitates intermediate formation . This parallels selenic acid’s role in acid-catalyzed processes.

Scientific Research Applications

Selenofluoridic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and influencing cellular processes. Its ability to interact with biological molecules makes it a subject of interest in biochemistry.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of novel drugs and treatments. Its unique properties may offer advantages in targeting specific molecular pathways.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of selenofluoridic acid involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, this compound can influence cellular signaling pathways by interacting with key regulatory proteins. These interactions result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.

Comparison with Similar Compounds

Key Findings :

  • Fluorine substitution consistently improves thermal stability and acidity compared to non-fluorinated analogs.
  • Position and number of fluorine atoms dictate electronic effects and reactivity .

Challenges in Comparative Studies of Fluorinated Compounds

The evidence underscores critical limitations in comparing fluorinated compounds:

Data Scarcity : Many alternatives (e.g., PFOS substitutes) lack publicly available experimental data, complicating assessments of persistence, toxicity, or efficacy .

Structural Complexity: Minor changes (e.g., fluorine vs. chlorine substitution) drastically alter properties, requiring high-resolution analytical methods (e.g., HRMS) for accurate comparisons .

Reproducibility : Strict documentation of synthesis parameters (e.g., solvent, temperature) and crystallographic data (e.g., CIF files) is essential for valid comparisons .

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